![molecular formula C11H18N4O2 B13165128 N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165128.png)
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide
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Overview
Description
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide is a synthetic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
The synthesis of N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the reaction of hydroxylamine hydrochloride with an appropriate nitrile in the presence of a base such as triethylamine in ethanol at elevated temperatures.
Introduction of the ethyl group: The ethyl group is introduced using ethylating agents under controlled conditions.
Formation of the acetamide linkage: This involves the reaction of the oxadiazole intermediate with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the pyrrolidine ring: The final step involves the reaction of the intermediate with pyrrolidine under suitable conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the oxadiazole ring or the acetamide group is substituted with other functional groups using appropriate reagents.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Mechanism of Action
The mechanism of action of N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also modulate signaling pathways involved in inflammation and cell proliferation, leading to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide can be compared with other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its antimicrobial and antifungal activities.
1,3,4-Oxadiazole: Exhibits anti-inflammatory and anticancer properties.
1,2,5-Oxadiazole: Used in the development of energetic materials due to its high thermal stability.
Biological Activity
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization reactions. The compound's structure can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₆N₆O |
Molecular Weight | 318.42 g/mol |
IUPAC Name | This compound |
The unique presence of the ethyl group in the oxadiazole ring enhances its chemical reactivity and biological activity compared to similar compounds .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The oxadiazole moiety can engage in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The pyrrolidine component may also influence the compound's pharmacokinetic properties, such as absorption and distribution .
Antimicrobial Properties
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial activities. In vitro studies have shown that certain oxadiazole derivatives can inhibit the growth of various bacterial strains, suggesting a potential application as antibacterial agents .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. For instance, compounds containing oxadiazole rings have been noted for their ability to induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific kinases involved in cell proliferation .
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds similar to this compound showed IC50 values in the nanomolar range for certain cancer types, indicating potent activity .
- Antimicrobial Screening : In another study focusing on antimicrobial efficacy, several oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds exhibited varying degrees of antibacterial activity, with some derivatives outperforming standard antibiotics .
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique properties of this compound:
Compound | Biological Activity |
---|---|
N-(5-Methyl-1,2,4-Oxadiazol-3-Yl)Methyl-N-Pyrrolidine | Moderate antibacterial activity |
N-(5-Benzoyl-Oxadiazol)Methyl-N-Pyrrolidine | Significant anticancer properties |
N-(5-Ethyl-Oxadiazol)Methyl-N-Pyrrolidine | Enhanced reactivity and potential anticancer effects |
This comparative analysis underscores the potential advantages of incorporating an ethyl group into the oxadiazole structure for enhanced biological activity.
Properties
Molecular Formula |
C11H18N4O2 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-pyrrolidin-3-ylacetamide |
InChI |
InChI=1S/C11H18N4O2/c1-3-11-13-10(14-17-11)7-15(8(2)16)9-4-5-12-6-9/h9,12H,3-7H2,1-2H3 |
InChI Key |
WCPLHSSJPUVSBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)CN(C2CCNC2)C(=O)C |
Origin of Product |
United States |
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